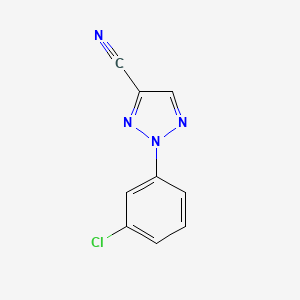

2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

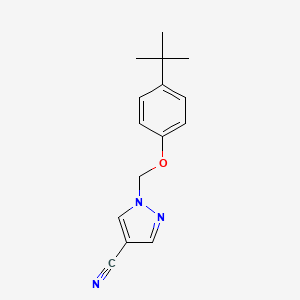

2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril ist eine heterocyclische Verbindung, die zur Klasse der Triazole gehört. Triazole sind bekannt für ihre vielseitigen biologischen Aktivitäten und werden häufig in der pharmazeutischen Chemie verwendet. Diese Verbindung enthält einen Triazolring, der mit einer 3-Chlorphenylgruppe und einer Carbonitrilgruppe substituiert ist, was sie zu einem wertvollen Molekül für verschiedene wissenschaftliche Forschungsanwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril beinhaltet typischerweise eine [3+2]-Cycloadditionsreaktion zwischen einem Azid und einem Alkin. Eine gängige Methode ist die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als „Click“-Reaktion. Diese Reaktion wird unter milden Bedingungen durchgeführt, oft bei Raumtemperatur, und liefert den Triazolring mit hoher Regioselektivität.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Reaktion verbessern. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Triazolring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die an den Triazolring gebundenen funktionellen Gruppen verändern.

Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Triazol-N-Oxiden führen, während Substitutionsreaktionen eine Vielzahl substituierter Triazole erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt antimikrobielle und antimykotische Eigenschaften, was sie in biologischen Studien nützlich macht.

Medizin: Sie hat potenzielle therapeutische Anwendungen, einschließlich als Antimykotikum und Antitumormittel.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Diese Interaktion kann verschiedene biologische Pfade stören, was zu seinen antimikrobiellen und Antitumorwirkungen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including as an antifungal and anticancer agent.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluconazol: Ein Antimykotikum mit einem Triazolring.

Voriconazol: Ein weiteres Antimykotikum mit einem Triazolring.

Trazodon: Ein Antidepressivum mit einem Triazolring.

Einzigartigkeit

2-(3-Chlorphenyl)-2H-1,2,3-Triazol-4-carbonitril ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 3-Chlorphenylgruppe und der Carbonitrilgruppe erhöht seine Reaktivität und sein Potenzial für vielfältige Anwendungen im Vergleich zu anderen Triazolderivaten.

Eigenschaften

Molekularformel |

C9H5ClN4 |

|---|---|

Molekulargewicht |

204.61 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)triazole-4-carbonitrile |

InChI |

InChI=1S/C9H5ClN4/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14/h1-4,6H |

InChI-Schlüssel |

SLUXNCGTILXMDY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)